(R)-1-(3,5-dimethoxyphenyl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

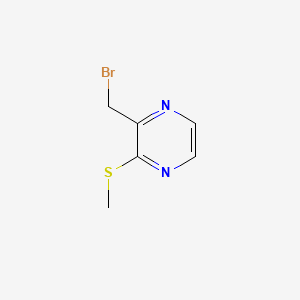

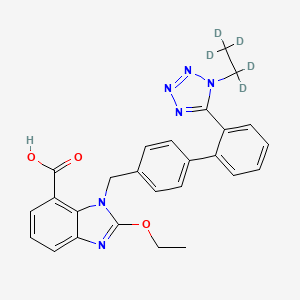

“®-1-(3,5-dimethoxyphenyl)ethanamine” is a chemical compound with the molecular formula C10H15NO2 . It is also known as Benzenemethanamine, 3,5-dimethoxy-alpha-methyl-, hydrochloride . The compound is available in solid form and is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for “®-1-(3,5-dimethoxyphenyl)ethanamine” is 1S/C10H15NO2.ClH/c1-7(11)8-4-9(12-2)6-10(5-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis

“®-1-(3,5-dimethoxyphenyl)ethanamine” has a molecular weight of 217.7 . It is a solid at room temperature and is typically stored in an inert atmosphere .科学的研究の応用

Chemical Mechanisms and Lignin Acidolysis

One area of research involves the chemical mechanisms underlying lignin acidolysis, where derivatives of dimethoxyphenyl)ethanamine may play a role. For example, studies on dimeric non-phenolic β-O-4-type lignin model compounds, such as 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, have highlighted the significant differences in reaction mechanisms depending on the presence of the γ-hydroxymethyl group and the potential for hydride transfer mechanisms in benzyl-cation-type intermediates derived from these compounds (T. Yokoyama, 2015).

Anti-inflammatory Potential

Research into the anti-inflammatory potential of compounds structurally similar to (R)-1-(3,5-dimethoxyphenyl)ethanamine, specifically those acting as serotonin (5-HT)2A receptor agonists, has shown promise. These compounds, known as psychedelics, have demonstrated potent anti-inflammatory effects in animal models of human inflammatory disorders at sub-behavioural levels, suggesting a novel mechanism of action for inflammation control (T. Flanagan & C. Nichols, 2018).

Quantitative Analysis of Natural Products

The quantitative nuclear magnetic resonance (qNMR) technique, particularly 1H qNMR, has been applied to the analysis of natural products, including those containing dimethoxyphenyl)ethanamine structures. This method is essential for the simultaneous selective recognition and quantitative determination of metabolites in complex biological matrices, showcasing the analytical potential of qNMR in natural products research (G. Pauli, B. Jaki, & D. Lankin, 2005).

Exploration in Coordination Chemistry for Cancer Therapy

Rhenium compounds, including those with structural similarities to (R)-1-(3,5-dimethoxyphenyl)ethanamine, have been explored for their cytotoxic properties and potential in cancer therapy. Studies have focused on designing compounds with specific ligands to modulate properties such as lipophilicity, cellular uptake, and cytotoxicity. These compounds are being investigated for their potential mechanisms of action, including phototoxicity, DNA binding, and enzyme inhibition (E. Bauer et al., 2019).

Safety And Hazards

特性

IUPAC Name |

(1R)-1-(3,5-dimethoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAAZZHQLIEDTA-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914010 |

Source

|

| Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3,5-dimethoxyphenyl)ethanamine | |

CAS RN |

97294-78-5 |

Source

|

| Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)

![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)

![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)